

# Head-to-head comparison of caspofungin and anidulafungin in a neutropenic mouse model

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Head-to-Head Comparison: Caspofungin vs. Anidulafungin in a Neutropenic Mouse Model

In the landscape of antifungal therapeutics, the echinocandins, **caspofungin** and anidulafungin, stand as critical options for treating invasive fungal infections, particularly in immunocompromised individuals. This guide provides a detailed, data-driven comparison of their efficacy in neutropenic mouse models, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.

### Efficacy Against Invasive Candidiasis

A study comparing **caspofungin** and anidulafungin in a neutropenic murine model of candidiasis caused by *Candida glabrata* demonstrated that **caspofungin** was the most active drug in terms of both time and dose effectiveness. The lowest effective doses after six days of treatment were 0.25 mg/kg/day for **caspofungin**, while anidulafungin required a higher dose of 5 mg/kg/day to show activity[1].

Another investigation involving a non-neutropenic mouse model of candidiasis with *Candida parapsilosis* isolates showed that a **caspofungin**-susceptible isolate was more virulent, with a 100% mortality rate, compared to isolates with reduced susceptibility[2]. Treatment with both **caspofungin** and anidulafungin at doses of 1 and 10 mg/kg of body weight was administered once daily for 7 days[2].

In a more recent study using a neutropenic mouse model of bloodstream infection with various clades of *Candida auris*, both **caspofungin** (3 mg/kg) and anidulafungin (5 mg/kg) administered once daily for 6 days significantly improved survival after 21 days[3]. For some isolates, **caspofungin** resulted in higher survival rates (80-90%) compared to anidulafungin (20%)[4]. However, for other isolates, another echinocandin, rezafungin, showed the highest survival rates[4]. Both drugs led to significant reductions of over 3-log mean CFU/g in the fungal burden in the kidneys and heart[3].

Parameter	Caspofungin	Anidulafungin	Fungal Species	Reference
Lowest Effective Dose (Kidney Burden)	0.25 mg/kg/day	5 mg/kg/day	<i>Candida glabrata</i>	[1]
Survival Rate ( <i>C. auris</i> Isolate 12373)	80-90%	20%	<i>Candida auris</i>	[4]
Fungal Burden Reduction (Kidney & Heart)	>3-log mean CFU/g	>3-log mean CFU/g	<i>Candida auris</i>	[3]

## Efficacy Against Invasive Aspergillosis

In a neutropenic murine model of invasive pulmonary aspergillosis caused by an echinocandin-susceptible *Aspergillus fumigatus* strain, both anidulafungin and **caspofungin**, at doses greater than 0.5 mg/kg/day, were effective in reducing the lung fungal burden[5]. Interestingly, this study did not find significant dose-dependent differences between the two drugs against the susceptible strain[5]. However, against a resistant strain, anidulafungin showed a modest reduction in lung fungal burden at higher doses (>4 mg/kg/day), whereas **caspofungin** was only effective at lower doses (<1 mg/kg/day)[5].

Parameter	Caspofungin	Anidulafungin	Fungal Species	Reference
Effective Dose (Lung Fungal Burden - Susceptible Strain)	>0.5 mg/kg/day	>0.5 mg/kg/day	Aspergillus fumigatus	[5]
Effective Dose (Lung Fungal Burden - Resistant Strain)	<1 mg/kg/day	>4 mg/kg/day	Aspergillus fumigatus	[5]

## Experimental Protocols

The following provides a generalized experimental protocol based on the methodologies described in the cited studies.

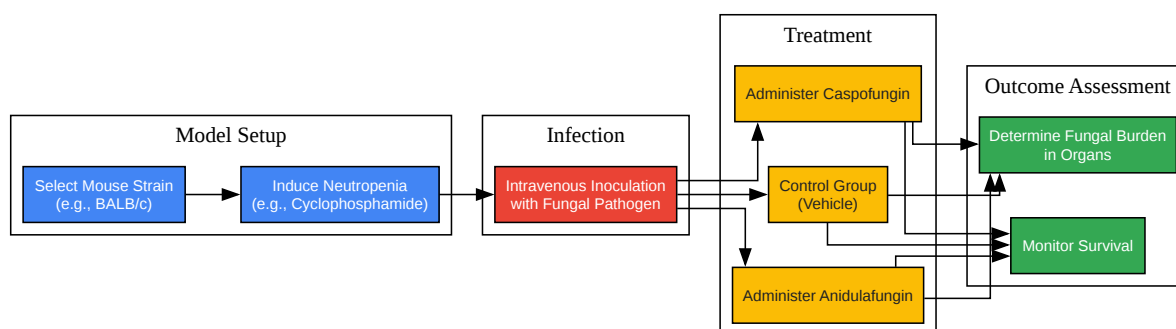
### Murine Model of Invasive Candidiasis

- Animal Model: Male BALB/c mice are commonly used[3].
- Immunosuppression: Neutropenia is typically induced by intraperitoneal injections of cyclophosphamide[3].
- Infection: Mice are infected intravenously with a suspension of Candida species (e.g.,  $10^7$  CFU/mouse)[3].
- Antifungal Treatment: Treatment is initiated 24 hours post-infection. **Caspofungin** (e.g., 3 mg/kg) or anidulafungin (e.g., 5 mg/kg) is administered once daily for a specified duration (e.g., 6 days)[3].
- Outcome Measures: Efficacy is assessed by survival rates over a period (e.g., 21 days) and by determining the fungal burden (CFU/g) in target organs such as the kidneys, heart, and brain through homogenization and plating of tissue samples[3].

### Murine Model of Invasive Aspergillosis

- Animal Model: Neutropenic mice are utilized[5].
- Infection: Mice are infected with conidia of *Aspergillus fumigatus*[5].
- Antifungal Treatment: Varying doses of **caspofungin** or anidulafungin are administered.
- Outcome Measures: The primary endpoint is the fungal burden in the lungs, which is quantified to assess treatment efficacy[5].

## Visualizing the Experimental Workflow



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Caption: Generalized experimental workflow for comparing antifungal efficacy in a neutropenic mouse model.

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